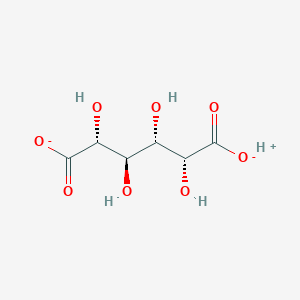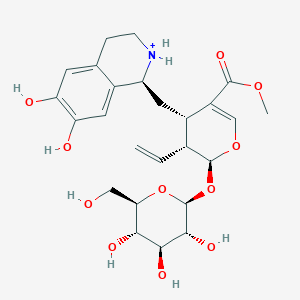
2-Mercaptoacetamida
Descripción general
Descripción
2-Mercaptoacetamide (2-MA) is an organic compound belonging to the family of thiols. It is a white to off-white powder that is insoluble in water and soluble in organic solvents. 2-MA is widely used in scientific research, such as in the synthesis of peptides and proteins, as a reducing agent, and as a reagent for the detection of thiols. It is also used as a stabilizing agent for enzymes and as a stabilizer for certain metal complexes.
Aplicaciones Científicas De Investigación
Trastornos del sistema nervioso central
La 2-Mercaptoacetamida se ha utilizado en el diseño de inhibidores potentes y selectivos dirigidos a la Histona Desacetilasa 6 (HDAC6) . Estos inhibidores son significativos por su posible uso en el tratamiento de trastornos del sistema nervioso central (SNC). La incorporación de halógenos en los grupos de tapa de las mercaptoacetamidas aumenta la accesibilidad al cerebro, lo cual es crucial para las aplicaciones del SNC.
Terapéutica contra el cáncer
El compuesto ha mostrado promesa en oncología como parte de una estrategia de inhibidores esbeltos para inhibidores de HDAC6 . Estos inhibidores están diseñados para reemplazar los fármacos basados en ácido hidroxámico, que pueden causar efectos secundarios graves en los tratamientos contra el cáncer a largo plazo. Los inhibidores basados en mercaptoacetamida exhiben inhibición de HDAC6 dependiente de la dosis en las células y resultados de genotoxicidad mejorados, lo que los hace valiosos para la terapia contra el cáncer.
Agentes antimicrobianos
La investigación ha indicado que varias acetamidas, incluidos los derivados de this compound, exhiben una actividad antimicobacteriana significativa . Esto los convierte en parte de la matriz molecular en la serie de agentes antimicrobianos, potencialmente útiles para tratar enfermedades como la tuberculosis.
Inhibición enzimática
La this compound sirve como un grupo de unión al zinc en la síntesis de inhibidores selectivos de HDAC6 . Esta aplicación es crucial para las estrategias de inhibición enzimática, particularmente en el desarrollo de nuevos fármacos que requieren inhibición selectiva de enzimas específicas.
Enfermedades neurodegenerativas
La capacidad de los derivados de this compound para cruzar la barrera hematoencefálica y actuar sobre los objetivos del SNC los convierte en candidatos para el tratamiento de enfermedades neurodegenerativas. Su papel en la promoción de la acetilación de la tubulina en las células sugiere posibles efectos terapéuticos en afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Reducción de la genotoxicidad
En la búsqueda de productos farmacéuticos más seguros, se han sintetizado compuestos basados en this compound para reducir la genotoxicidad que a menudo se asocia con otras clases de fármacos . Esta aplicación es particularmente importante en el desarrollo de tratamientos a largo plazo para afecciones crónicas.
Safety and Hazards
2-Mercaptoacetamide is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers One relevant paper is “New Mercaptoacetamide Derivatives: Synthesis and Assessment as Antimicrobial and Antimycobacterial Agents” published in the Pharmaceutical Chemistry Journal . This paper discusses the synthesis of new mercaptoacetamide derivatives and their assessment as potential antimicrobial and antimycobacterial agents.
Mecanismo De Acción
Target of Action
2-Mercaptoacetamide has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . It has also been found to inhibit histone deacetylase 6 (HDAC6) .
Mode of Action
The compound works by inhibiting the activity of MBLs, which are resistance factors that can cleave almost all β-lactam antibiotics . By inhibiting these enzymes, 2-Mercaptoacetamide can restore the activity of antibiotics already in clinical use . As an HDAC6 inhibitor, it modulates the acetylation status of non-histone substrates .
Biochemical Pathways
The inhibition of MBLs and LasB affects the bacterial resistance and virulence pathways . The inhibition of HDAC6 influences cell proliferation, protein trafficking and degradation, cell shape, migration, and regulation of immunomodulatory factors .
Pharmacokinetics
The plasma pharmacokinetics of mercaptoacetamide-based HDAC inhibitors have been studied. They show favorable plasma pharmacokinetics with clearance rates of around 4 L/h and half-lives of approximately 2 hours .
Result of Action
The inhibition of MBLs and LasB by 2-Mercaptoacetamide can restore the full activity of certain antibiotics, such as imipenem, in bacteria expressing NDM-1 .
Action Environment
The action of 2-Mercaptoacetamide can be influenced by various environmental factors. For instance, the emergence of drug-resistant bacteria and the lack of new antibiotics in the pipeline can affect the efficacy of this compound
Análisis Bioquímico
Biochemical Properties
2-Mercaptoacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with histone deacetylase 6 (HDAC6), a zinc-dependent enzyme, by binding to its active site and inhibiting its activity . This inhibition affects the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90), which are crucial for cell function and stability . Additionally, 2-Mercaptoacetamide has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by acting as a competitive inhibitor .
Cellular Effects
2-Mercaptoacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDAC6, 2-Mercaptoacetamide affects the acetylation status of proteins, leading to changes in cell shape, migration, and proliferation . This compound has also been studied for its antitumor activity, where it inhibits the growth of cancer cells while exerting limited effects on nonmalignant cells . Furthermore, 2-Mercaptoacetamide’s inhibition of urease can prevent the encrustation and blockage of urinary catheters, thereby reducing the risk of catheter-associated infections .
Molecular Mechanism
At the molecular level, 2-Mercaptoacetamide exerts its effects through specific binding interactions with biomolecules. Its sulfur atom coordinates with the zinc ion in the active site of HDAC6, leading to enzyme inhibition . This interaction prevents the deacetylation of target proteins, thereby altering their function and stability. In the case of urease inhibition, 2-Mercaptoacetamide competes with urea for binding to the enzyme’s active site, effectively blocking its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptoacetamide have been observed to change over time. Studies have shown that this compound exhibits stability in various microsomal preparations, including those from humans, dogs, and rats . The stability and degradation of 2-Mercaptoacetamide are crucial for its long-term effects on cellular function. For instance, its antitumor activity has been sustained for at least 60 days in animal models, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Mercaptoacetamide vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth effectively, while higher doses may lead to toxic or adverse effects . For example, in mice bearing prostate cancer xenografts, 2-Mercaptoacetamide led to significant tumor regression at a dose of 0.5 mg/kg . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2-Mercaptoacetamide is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes such as HDAC6 and urease, affecting their catalytic activities and subsequent metabolic processes . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Mercaptoacetamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-Mercaptoacetamide is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDAC6 predominantly occurs in the cytoplasm, where it modulates the acetylation status of non-histone proteins .
Propiedades
IUPAC Name |
2-sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHHICIFZSKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226711 | |
| Record name | 2-Mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
758-08-7 | |
| Record name | Mercaptoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioglycolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercaptoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512243B4TP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)


![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)






![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)